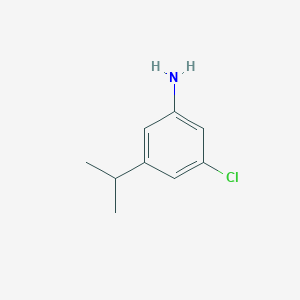
4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers” is a chemical compound that is a mixture of two enantiomers . Enantiomers are molecules that are mirror images of each other and cannot be superimposed. A racemic mixture is a 50:50 mixture of two enantiomers .
Synthesis Analysis
The synthesis of a racemic mixture involves the reaction of a racemic mixture with an enantiomerically pure chiral reagent, which results in a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis
The molecular structure of 4-methylcycloheptane-1-carboxylic acid is represented by the Inchi Code: 1S/C9H16O2/c1-7-3-2-4-8 (6-5-7)9 (10)11/h7-8H,2-6H2,1H3, (H,10,11) and the InChI key is VKNFSIXDHXKDCY-UHFFFAOYSA-N . The molecular weight of this compound is 156.22 .Chemical Reactions Analysis
The reaction of a racemic mixture with an enantiomerically pure chiral reagent gives a mixture of diastereomers . These diastereomers can be separated because they have different physical properties .Physical And Chemical Properties Analysis
The physical form of 4-methylcycloheptane-1-carboxylic acid is liquid . The storage temperature is room temperature .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methylcycloheptane-1-carboxylic acid involves the following steps: 1) synthesis of 4-methylcycloheptene, 2) epoxidation of 4-methylcycloheptene, 3) ring opening of the epoxide to form a carboxylic acid, and 4) separation of the diastereomers.", "Starting Materials": [ "4-methylcycloheptene", "peracetic acid", "water", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "4-methylcycloheptene is reacted with peracetic acid in water to form the epoxide intermediate.", "The epoxide intermediate is then treated with sodium hydroxide to open the ring and form the carboxylic acid.", "The resulting mixture of diastereomers is separated using hydrochloric acid and diethyl ether." ] } | |
CAS-Nummer |
1481649-74-4 |
Produktname |
4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




